MM-401

Description

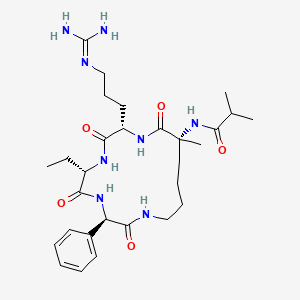

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20-,21-,22+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRGLDFBXVGOQ-ZMROOPMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MM-401 in MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MM-401, a potent and specific small-molecule inhibitor of the MLL1 histone methyltransferase, in the context of Mixed-Lineage Leukemia (MLL)-rearranged acute leukemias. This document details the molecular interactions, cellular consequences, and preclinical efficacy of MM-401, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism: Targeting the MLL1-WDR5 Interaction

MM-401 is a first-in-class inhibitor that disrupts the core enzymatic activity of the MLL1 complex, a key driver in MLL-rearranged leukemias.[1] Its primary mechanism of action is the specific inhibition of the protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1][2] WDR5 is a critical component of the MLL1 core complex, and its interaction with MLL1 is essential for the histone methyltransferase (HMT) activity of the complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][2]

MM-401 achieves this by binding to WDR5 with high affinity, effectively blocking the assembly of a functional MLL1 complex.[1][3] This targeted disruption leads to a significant reduction in MLL1-dependent H3K4 methylation.[3] A crucial aspect of MM-401's mechanism is its high specificity for the MLL1 complex; it does not significantly affect the activity of other MLL family HMTs, highlighting a unique regulatory feature of the MLL1 complex.[1][4]

The downstream consequence of inhibiting MLL1's methyltransferase activity is the altered expression of critical genes involved in leukemogenesis. RNA-sequencing analyses have demonstrated that treatment with MM-401 induces changes in the transcriptome of MLL-AF9 leukemia cells that are similar to those observed upon MLL1 deletion.[1][4] This includes the downregulation of key oncogenes such as Myc and Bcl2, as well as the pathognomonic Hox genes, which are direct targets of the MLL1 complex.[1]

Signaling Pathway of MM-401 Action

Caption: MM-401 disrupts the MLL1-WDR5 interaction, inhibiting H3K4 methylation and leukemogenic gene expression.

Cellular Effects of MM-401 in MLL Leukemia

Treatment of MLL-rearranged leukemia cells with MM-401 elicits a range of anti-leukemic effects, demonstrating its therapeutic potential. These effects are a direct consequence of the inhibition of the MLL1 methyltransferase activity and the subsequent changes in gene expression.

Selective Inhibition of Cell Growth

MM-401 demonstrates potent and selective growth inhibition of leukemia cell lines harboring MLL translocations.[1] In contrast, it has minimal effect on non-MLL leukemia cells and normal bone marrow progenitor cells, indicating a favorable therapeutic window.[1]

Induction of Cell Cycle Arrest and Apoptosis

A key outcome of MM-401 treatment is the induction of cell cycle arrest, primarily at the G1/S transition, in a concentration-dependent manner.[1][3] This is consistent with the known roles of MLL1 in regulating cell cycle progression.[1] Furthermore, MM-401 treatment leads to a significant increase in apoptosis in MLL leukemia cells.[1][3]

Promotion of Myeloid Differentiation

In addition to cell cycle arrest and apoptosis, MM-401 promotes the myeloid differentiation of MLL leukemic blasts.[1] This suggests that by inhibiting the MLL1-driven oncogenic program, MM-401 can partially restore the normal differentiation process that is blocked in acute leukemia.

Quantitative Data Summary

The preclinical evaluation of MM-401 has generated significant quantitative data supporting its mechanism of action and anti-leukemic activity.

| Parameter | Value | Assay | Reference |

| MM-401 IC50 (MLL1 activity) | 0.32 µM | In vitro HMT assay | [3] |

| MM-401 Ki (WDR5 binding) | < 1 nM | Biochemical assay | [3] |

| MM-401 IC50 (WDR5-MLL1 interaction) | 0.9 nM | Biochemical assay | [3] |

| MM-401 GI50 (MV4;11 cells) | Not explicitly stated, but effective growth inhibition shown | Cell growth assay | [1] |

| MM-401 GI50 (MOLM13 cells) | Not explicitly stated, but effective growth inhibition shown | Cell growth assay | [1] |

| MM-401 GI50 (KOPN8 cells) | Not explicitly stated, but effective growth inhibition shown | Cell growth assay | [1] |

| MM-401 Effect on Non-MLL Leukemia Cells (K562, HL60, U937) | No significant growth inhibition | Cell growth assay | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of MM-401.

In Vitro Histone Methyltransferase (HMT) Assay

-

Objective: To determine the inhibitory effect of MM-401 on the enzymatic activity of the MLL1 complex.

-

Protocol:

-

Recombinant MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is purified.

-

The complex is incubated with a histone H3 substrate, S-adenosyl-L-[methyl-3H]methionine (as a methyl donor), and varying concentrations of MM-401.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).

-

The reaction is stopped, and the histones are spotted onto filter paper.

-

The filter paper is washed to remove unincorporated radiolabel.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Growth Inhibition Assay

-

Objective: To assess the effect of MM-401 on the proliferation of leukemia cell lines.

-

Protocol:

-

Leukemia cells (both MLL-rearranged and non-MLL) are seeded in 96-well plates at a specific density.

-

Cells are treated with a range of concentrations of MM-401 or a vehicle control.

-

The plates are incubated for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

The luminescence or absorbance is read using a plate reader.

-

The half-maximal growth inhibitory concentration (GI50) is determined from dose-response curves.

-

Cell Cycle Analysis

-

Objective: To determine the effect of MM-401 on cell cycle distribution.

-

Protocol:

-

MLL leukemia cells are treated with MM-401 at various concentrations for a defined period (e.g., 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by MM-401.

-

Protocol:

-

MLL leukemia cells are treated with different concentrations of MM-401 for a specific time (e.g., 48 hours).

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.

-

Experimental Workflow for Assessing MM-401 Activity

Caption: A streamlined workflow for the preclinical evaluation of MM-401's activity.

Conclusion

MM-401 represents a highly specific and potent inhibitor of the MLL1 methyltransferase, a key oncogenic driver in MLL-rearranged leukemias. Its mechanism of action, centered on the disruption of the MLL1-WDR5 interaction, leads to a cascade of anti-leukemic effects including cell cycle arrest, apoptosis, and myeloid differentiation. The selectivity of MM-401 for MLL-rearranged cells over normal cells underscores its potential as a targeted therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of MM-401 and similar targeted therapies for this aggressive form of leukemia.

References

The Role of MM-401 in the Inhibition of MLL1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia 1 (MLL1), also known as KMT2A, is a histone methyltransferase (HMT) that plays a critical role in regulating gene expression through the methylation of histone H3 on lysine 4 (H3K4).[1][2] This epigenetic modification is crucial for transcription initiation and is vital for normal developmental processes, including hematopoiesis.[3][4] Deregulation of MLL1, most commonly through chromosomal translocations, is a hallmark of aggressive acute leukemias in both adults and infants, accounting for 5–10% of acute myeloid leukemia (AML) and nearly 70% of acute lymphoblastic leukemia (ALL) in infants.[1] These translocations result in oncogenic MLL1 fusion proteins that drive leukemogenesis.[3]

The catalytic activity of MLL1 is dependent on its assembly into a core complex with other proteins, including WDR5, RbBP5, ASH2L, and DPY30.[5][6] The interaction between MLL1 and WDR5 is particularly crucial for the complex's stability and enzymatic function.[1][5] MM-401 is a potent and specific peptidomimetic inhibitor designed to target this key interaction, thereby inhibiting the histone methyltransferase activity of MLL1.[1][7][8][9] This document provides a comprehensive technical overview of MM-401, its mechanism of action, and its effects on MLL1-driven processes.

Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

MM-401 functions by specifically blocking the interaction between MLL1 and WDR5.[1][7][9][10] WDR5 is a core component of the MLL1 complex, and its association is a unique requirement for MLL1's catalytic activity, a feature not shared by other MLL family HMTs.[1][11] By binding to WDR5 at the MLL1 interaction site, MM-401 prevents the proper assembly of the MLL1 core complex.[1][7][8][9] This disruption leads to a potent and specific inhibition of MLL1's H3K4 methyltransferase activity.[1][10][11] The specificity of this targeting strategy allows for the selective inhibition of MLL1 without significantly affecting other MLL family members or other histone lysine methyltransferases.[1][11]

Quantitative Data Summary

The inhibitory potency and binding affinity of MM-401 have been quantitatively characterized through various biochemical and cellular assays.

| Parameter | Target/Interaction | Value | Notes | Reference |

| IC50 | MLL1 HMT Activity | 0.32 µM | In vitro histone methyltransferase assay. | [1][10] |

| IC50 | WDR5-MLL1 Interaction | 0.9 nM | Competitive fluorescence polarization (FP) assay. | [1][10] |

| Ki | WDR5 Binding | < 1 nM | High binding affinity to WDR5. | [10] |

| GI50 | MLL-AF9 Leukemia Cells | ~10 µM | Half-maximum growth inhibition in liquid culture. | [1] |

| GI50 | KOPN-8 Cells | 29.73 µM | Growth inhibition in a human MLL leukemia cell line. | [10] |

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This assay is performed to directly measure the enzymatic activity of the MLL1 complex and the inhibitory effect of MM-401.

-

Objective: To determine the IC50 of MM-401 for MLL1's methyltransferase activity.

-

Methodology:

-

The MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is reconstituted and purified.

-

The complex is incubated with a histone H3 substrate (e.g., recombinant H3 or nucleosome core particles) and a methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[12]

-

Reactions are carried out in the presence of varying concentrations of MM-401 or a negative control compound (MM-NC-401).

-

After incubation, the reaction products are separated (e.g., by spotting onto filter paper followed by washes, or by SDS-PAGE).

-

The incorporation of the [³H]-methyl group into the histone substrate is quantified using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Competitive Fluorescence Polarization (FP) Assay

This assay is used to quantify the disruption of the MLL1-WDR5 protein-protein interaction by MM-401.

-

Objective: To determine the IC50 of MM-401 for disrupting the WDR5-MLL1 interaction.

-

Methodology:

-

A fluorescently labeled peptide derived from the WDR5-interacting motif (WIN) of MLL1 is synthesized.

-

Purified WDR5 protein is incubated with the fluorescent MLL1 peptide. In the bound state, the larger complex tumbles slowly in solution, resulting in high fluorescence polarization.

-

Increasing concentrations of MM-401 are added to the mixture.

-

MM-401 competes with the fluorescent peptide for binding to WDR5. As MM-401 displaces the peptide, the smaller, unbound peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

The change in polarization is measured, and the IC50 is determined as the concentration of MM-401 that causes a 50% reduction in the binding of the fluorescent peptide.[1]

-

GST Pull-Down Assay

This qualitative or semi-quantitative assay visually demonstrates the disruption of the MLL1 complex assembly.

-

Objective: To confirm that MM-401 disrupts the interaction between MLL1 and WDR5 within a larger complex.

-

Methodology:

-

A fusion protein of Glutathione S-transferase (GST) and MLL1 (GST-MLL1) is expressed and purified.

-

GST-MLL1 is immobilized on glutathione-agarose beads.

-

The beads are incubated with HeLa nuclear extracts (a source of WDR5 and other MLL1 complex components) in the presence of increasing concentrations of MM-401 or a control.

-

After incubation and washing steps, the proteins bound to the GST-MLL1 beads are eluted.

-

The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting using antibodies specific for WDR5 and other complex members like RbBP5.

-

A decrease in the amount of WDR5 pulled down with GST-MLL1 in the presence of MM-401 indicates disruption of the interaction.[1]

-

Cellular and In Vivo Effects of MLL1 Inhibition

Inhibition of MLL1 by MM-401 triggers a cascade of cellular events, particularly in the context of MLL-rearranged leukemia.

-

Inhibition of H3K4 Methylation: Treatment with MM-401 leads to a specific decrease in MLL1-dependent H3K4 methylation at target gene loci, such as the HOXA gene cluster, without affecting global histone modification levels.[11]

-

Transcriptional Reprogramming: MM-401 induces changes in gene expression that closely mimic the effects of MLL1 gene deletion.[1][7][8] This supports the central role of MLL1's catalytic activity in maintaining the leukemic transcription program.[1]

-

Selective Cytotoxicity: MM-401 selectively inhibits the growth of MLL leukemia cells while showing minimal toxicity to normal bone marrow cells or non-MLL leukemia cells.[1][7]

-

Induction of Cell Cycle Arrest, Apoptosis, and Differentiation: In MLL leukemia cells, MM-401 induces a prominent G1/S cell cycle arrest, triggers apoptosis, and promotes myeloid differentiation.[1][7][10] These effects collectively contribute to its anti-leukemic activity.

Conclusion

MM-401 is a highly potent and specific inhibitor of MLL1, acting through a well-defined mechanism of disrupting the critical MLL1-WDR5 interaction.[1][7][9] Its ability to selectively inhibit the growth of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and differentiation highlights the therapeutic potential of targeting the catalytic activity of MLL1.[1][11] The detailed characterization of MM-401 provides a robust foundation for its use as a chemical probe to further investigate MLL1 biology and as a lead compound for the development of novel epigenetic therapies for MLL-associated malignancies.[1][7][8]

References

- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mixed-Lineage Leukemia Fusions and Chromatin in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MLL1 trimeric catalytic complex is a dynamic conformational ensemble stabilized by multiple weak interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mixed-Lineage Leukemia 1 Inhibition Enhances the Differentiation Potential of Bovine Embryonic Stem Cells by Increasing H3K4 Mono-Methylation at Active Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia [scholarworks.indianapolis.iu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the MM-401 and WDR5 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: WDR5 as a Key Epigenetic Regulator and Therapeutic Target

WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in gene regulation.[1][2] It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 family of histone methyltransferases (HMTs).[3][4] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][5] WDR5 acts as an essential scaffold, facilitating the assembly and enzymatic activity of the MLL1 complex.[6][7][8]

The role of WDR5 extends beyond its canonical function in the MLL complex. It is also a critical cofactor for various transcription factors, including the MYC oncoprotein, guiding their recruitment to target genes.[9][10][11] Given its central role in regulating the expression of genes involved in cell proliferation, self-renewal, and survival, WDR5 has emerged as an attractive therapeutic target in a variety of cancers, including MLL-rearranged leukemias, glioblastoma, and breast cancer.[5][9][10][12] The overexpression of WDR5 has been reported in numerous malignancies, making it a compelling target for the development of novel anti-cancer therapies.[13]

MM-401: A Potent and Specific Inhibitor of the MLL1-WDR5 Interaction

MM-401 is a macrocyclic peptidomimetic designed to specifically disrupt the protein-protein interaction (PPI) between MLL1 and WDR5.[6][7][8] It was developed based on a linear peptidomimetic, MM-102, and engineered for enhanced potency and drug-like properties.[6][14] MM-401 binds with high affinity to the "WIN" site of WDR5, a pocket that recognizes an arginine-containing motif on MLL1.[4][8] By occupying this site, MM-401 effectively blocks the assembly of a functional MLL1 core complex.[6][7][8]

This targeted disruption offers a high degree of specificity. MM-401 has been shown to selectively inhibit the H3K4 methyltransferase activity of the MLL1 complex without significantly affecting other MLL family HMTs.[6][7][8] This specificity stems from the unique reliance of the MLL1 complex on WDR5 for its structural integrity, a feature not shared by other MLL family members like MLL3 and MLL4.[6] The potent and selective action of MM-401 makes it an invaluable chemical probe for studying the biological functions of the MLL1-WDR5 axis and a promising lead for therapeutic development.[4]

Mechanism of Action of MM-401

The primary mechanism of action of MM-401 is the competitive inhibition of the MLL1-WDR5 interaction. This leads to a cascade of downstream effects that ultimately result in anti-leukemic activity.

-

Disruption of the MLL1 Core Complex: WDR5 is essential for maintaining the integrity of the MLL1 complex. By binding to WDR5, MM-401 prevents the association of MLL1 with other core components, such as RbBP5.[6] This leads to the disassembly of the functional HMT complex.

-

Inhibition of H3K4 Methylation: The assembled MLL1 complex is responsible for catalyzing the mono-, di-, and tri-methylation of H3K4 at the promoters of target genes. By disrupting the complex, MM-401 potently inhibits this enzymatic activity.[6][15]

-

Downregulation of MLL1 Target Genes: The loss of H3K4 methylation at key MLL1 target genes, such as the HOXA9 and MEIS1 homeobox genes, leads to their transcriptional repression.[14] These genes are critical for the maintenance of the leukemic state in MLL-rearranged leukemias.

-

Induction of Cell Cycle Arrest, Apoptosis, and Differentiation: The suppression of the MLL1-dependent oncogenic program by MM-401 triggers cell cycle arrest, primarily at the G1/S phase, induces apoptosis, and promotes myeloid differentiation in MLL leukemia cells.[6][8]

The specificity of MM-401 for MLL-rearranged leukemia cells over normal hematopoietic cells or non-MLL leukemias highlights the therapeutic potential of targeting this specific protein-protein interaction.[6][7][8]

Quantitative Data on MM-401

The potency of MM-401 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Potency of MM-401

| Parameter | Value | Assay Method | Reference |

| Ki (WDR5) | < 1 nM | BioLayer Interferometry (BLI) | [6][15] |

| IC50 (WDR5-MLL1 Interaction) | 0.9 nM | Fluorescence Polarization (FP) | [6][15] |

| IC50 (MLL1 HMT Activity) | 0.32 µM | In Vitro HMT Assay | [6][15] |

Note: The higher IC50 in the HMT assay is attributed to the higher concentration of the MLL1 complex required for the assay.[6]

Table 2: Cellular Activity of MM-401 in MLL-Rearranged Leukemia Cell Lines

| Cell Line | GI50 (Growth Inhibition) | Notes | Reference |

| KOPN-8 | 29.73 µM | MLL-rearranged leukemia cell line | [15] |

| MOLM-13 | Not specified, but potent inhibition observed | MLL-rearranged leukemia cell line | [15] |

| MV4-11 | Not specified, but potent inhibition observed | MLL-rearranged leukemia cell line | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the MM-401 and WDR5 interaction.

BioLayer Interferometry (BLI) for Binding Affinity

This assay measures the binding kinetics and affinity of MM-401 to WDR5 in a label-free manner.

-

Instrumentation: OctetRED system (ForteBio).

-

Principle: Changes in the interference pattern of white light reflected from the surface of a biosensor are measured as molecules bind and dissociate.

-

Protocol:

-

Immobilization: Recombinant biotinylated WDR5 protein is loaded onto streptavidin-coated biosensors.

-

Baseline: Biosensors are equilibrated in a suitable buffer (e.g., PBS with 0.1% BSA) to establish a stable baseline.

-

Association: Biosensors are dipped into wells containing serial dilutions of MM-401 to measure the association rate (kon).

-

Dissociation: Biosensors are moved back to buffer-only wells to measure the dissociation rate (koff).

-

Data Analysis: The binding curves are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd) or inhibitory constant (Ki).

-

Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantifies the ability of MM-401 to disrupt the pre-formed WDR5-MLL1 peptide complex.

-

Principle: A small fluorescently labeled peptide (e.g., MLL1-derived peptide) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger WDR5 protein, its tumbling slows, and polarization increases. A competitor like MM-401 will displace the fluorescent peptide, causing a decrease in polarization.

-

Protocol:

-

Reagents: Recombinant WDR5 protein, a fluorescently labeled MLL1-derived peptide (e.g., FITC-MLL1), and MM-401.

-

Reaction Setup: A pre-incubated mixture of WDR5 and the FITC-MLL1 peptide is prepared.

-

Competition: Serial dilutions of MM-401 are added to the WDR5/FITC-MLL1 complex in a microplate.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Measurement: Fluorescence polarization is measured using a plate reader with appropriate filters.

-

Data Analysis: The data is plotted as polarization versus log[MM-401 concentration], and the IC50 value is determined by fitting the curve to a sigmoidal dose-response model.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by MM-401.

-

Principle: The transfer of a methyl group from a donor (S-adenosyl-L-[methyl-³H]-methionine or SAM) to a histone substrate by the MLL1 complex is quantified.

-

Protocol:

-

Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L), histone H3 substrate (or nucleosomes), and [³H]-SAM.

-

Reaction: The MLL1 complex is incubated with the histone substrate in HMT assay buffer.

-

Inhibition: Increasing concentrations of MM-401 or a control compound are added to the reaction.

-

Initiation: The reaction is started by the addition of [³H]-SAM and incubated at 30°C.

-

Termination: The reaction is stopped by spotting the mixture onto filter paper and washing away unincorporated [³H]-SAM.

-

Detection: The radioactivity retained on the filter paper, corresponding to methylated histones, is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log[MM-401 concentration].

-

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to verify the disruption of the MLL1-WDR5 interaction within a cellular context.

-

Principle: An antibody against a target protein (e.g., MLL1) is used to pull down that protein from a cell lysate. Interacting proteins (e.g., WDR5) will be pulled down as well and can be detected by Western blotting.

-

Protocol:

-

Cell Treatment: MLL-rearranged leukemia cells (e.g., MV4-11) are treated with MM-401 or a vehicle control for a specified time.

-

Lysis: Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The lysate is pre-cleared and then incubated with an antibody against the target protein (e.g., anti-MLL1) complexed with protein A/G beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait (MLL1) and the prey (WDR5, RbBP5) proteins to assess the interaction. A decrease in the co-precipitated protein in the MM-401-treated sample indicates disruption of the interaction.

-

Cellular Effects and Therapeutic Implications

The targeted inhibition of the MLL1-WDR5 interaction by MM-401 has demonstrated significant therapeutic potential in preclinical models of MLL-rearranged leukemia.[6][7][8] By specifically targeting the molecular machinery that drives the oncogenic transcriptional program, MM-401 selectively inhibits the growth of leukemia cells while sparing normal cells.[6][8]

The findings from studies with MM-401 provide a strong rationale for the continued development of WDR5 inhibitors. The insights gained from this tool compound have been instrumental in validating the WDR5-MLL1 interface as a druggable target. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of WDR5 inhibitors to translate the promising preclinical results into effective clinical therapies for patients with MLL-rearranged leukemias and potentially other cancers dependent on WDR5 activity.[9]

Conclusion

MM-401 is a highly potent and specific inhibitor of the WDR5-MLL1 protein-protein interaction. Through its well-defined mechanism of action—the disruption of the MLL1 core complex and subsequent inhibition of H3K4 methylation—it selectively targets the oncogenic machinery in MLL-rearranged leukemias. The comprehensive characterization of MM-401, supported by robust quantitative data and detailed experimental protocols, establishes it as a cornerstone tool for epigenetic research and a foundational molecule in the quest to develop targeted therapies against WDR5-dependent cancers. The continued exploration of this pathway holds significant promise for advancing the field of precision oncology.

References

- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. WDR5 - Wikipedia [en.wikipedia.org]

- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]

- 11. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 13. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

The Role of MM-401 in Modulating Histone H3K4 Methylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MM-401, a potent and selective small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase. We will explore its mechanism of action, its specific effects on histone H3K4 methylation, and the downstream consequences in the context of MLL-rearranged leukemias. This document summarizes key quantitative data, outlines the principles of relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction to MM-401 and its Target: The MLL1 Complex

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The methylation of histone H3 at lysine 4 (H3K4) is predominantly associated with active gene transcription.[1] The MLL1 protein is a key enzyme responsible for mono-, di-, and tri-methylation of H3K4, particularly at the promoter regions of target genes.[1][2] In a significant subset of acute leukemias, chromosomal translocations involving the MLL1 gene lead to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the MLL1 complex to target genes, leading to their sustained expression and driving leukemogenesis.

MM-401 has emerged as a crucial tool for studying and potentially treating MLL-rearranged leukemias. It is a peptidomimetic that specifically targets the interaction between MLL1 and WDR5 (WD repeat-containing protein 5), a core component of the MLL1 complex essential for its methyltransferase activity.[2][3] By disrupting this interaction, MM-401 effectively inhibits the enzymatic function of MLL1.[2][3]

Quantitative Analysis of MM-401's Potency and Selectivity

The efficacy of MM-401 as an inhibitor is underscored by its high potency and selectivity for the MLL1 complex. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Activity of MM-401

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 0.32 µM | MLL1 Activity | In vitro methyltransferase assay | [3] |

| IC₅₀ | 0.9 nM | WDR5-MLL1 Interaction | Competitive binding assay | [3] |

| Kᵢ | < 1 nM | WDR5 | Binding affinity assay | [3] |

Table 2: Cellular Activity of MM-401 in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | GI₅₀ (MM-401) | GI₅₀ (MM-NC-401 - inactive enantiomer) | Reference |

| MOLM-13 | MLL-AF9 | < 5 µM | > 50 µM | [2] |

| MV4-11 | MLL-AF4 | < 5 µM | > 50 µM | [2] |

| KOPN-8 | MLL-ENL | < 5 µM | > 50 µM | [2] |

| RS4;11 | MLL-AF4 | < 5 µM | > 50 µM | [2] |

| SEM | MLL-AF4 | < 5 µM | > 50 µM | [2] |

Table 3: Selectivity of MM-401 Against Other Histone Methyltransferases

| Histone Methyltransferase | Substrate | Inhibition by MM-401 (at 500 µM) | Reference |

| SET7/9 | H3K4 | No Inhibition | [2] |

| EZH2 complex | H3K27 | No Inhibition | [2] |

| G9a | H3K9 | No Inhibition | [2] |

| Suv39h1 | H3K9 | No Inhibition | [2] |

| MMSET | H3K36 | No Inhibition | [2] |

| DOT1L | H3K79 | No Inhibition | [2] |

| MLL2, MLL3, MLL4, hSET1 | H3K4 | No Inhibition | [2] |

Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

The catalytic activity of the MLL1 complex is critically dependent on the interaction between the MLL1 "WIN" (WDR5-interaction) motif and the WDR5 protein. WDR5 acts as a scaffold, bringing the MLL1 SET domain into proximity with other core components like RbBP5, which is essential for enzymatic function.[2] MM-401 mimics the MLL1 WIN motif, binding with high affinity to the same pocket on WDR5.[4] This competitive inhibition prevents the assembly of a functional MLL1 core complex, thereby abrogating its H3K4 methyltransferase activity.[2][3]

Caption: MM-401 competitively inhibits the MLL1-WDR5 interaction.

Downstream Cellular Effects of MM-401

Inhibition of MLL1-dependent H3K4 methylation by MM-401 in MLL-rearranged leukemia cells leads to a cascade of downstream events, ultimately resulting in anti-leukemic effects.

Reduction in H3K4 Methylation at Target Gene Promoters

MM-401 treatment leads to a significant and specific decrease in H3K4 methylation at the promoter regions of MLL fusion target genes, such as the HOXA gene cluster.[3] This effect is not observed globally, highlighting the targeted nature of the inhibition.

Transcriptional Repression of MLL Target Genes

The reduction in H3K4 methylation at promoter regions results in the downregulation of MLL target gene expression.[2] RNA sequencing analyses have shown that the changes in the transcriptome of MLL-AF9 cells treated with MM-401 are similar to those observed upon genetic deletion of Mll1.[2]

Induction of Cell Cycle Arrest, Apoptosis, and Differentiation

By repressing the oncogenic transcriptional program driven by MLL fusion proteins, MM-401 induces cell cycle arrest, primarily at the G1/S phase transition.[2][3] Prolonged treatment also leads to the induction of apoptosis and myeloid differentiation in MLL leukemia cells.[2][3]

Caption: Downstream cellular consequences of MM-401 treatment.

Experimental Protocols: Principles and Workflows

While detailed, step-by-step protocols are beyond the scope of this guide, we outline the principles and general workflows for key experiments used to characterize the effects of MM-401.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of specific proteins (e.g., MLL1, H3K4me3) at specific genomic regions (e.g., gene promoters).

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Western Blotting

Western blotting is employed to assess the global levels of histone modifications.

Caption: General workflow for Western Blotting.

Cell Viability and Apoptosis Assays

These assays are used to measure the cytotoxic and pro-apoptotic effects of MM-401 on leukemia cells.

Caption: Workflow for cell viability and apoptosis assays.

Conclusion

MM-401 is a highly specific and potent inhibitor of the MLL1-WDR5 interaction, leading to the targeted inhibition of H3K4 methylation. This mechanism has profound anti-leukemic effects in MLL-rearranged leukemia models, highlighting the therapeutic potential of targeting epigenetic regulators in cancer. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on novel epigenetic therapies. MM-401 serves as a valuable chemical probe to further unravel the complexities of MLL1-mediated gene regulation and to explore new avenues for the treatment of MLL-rearranged leukemias.

References

The Impact of MM-401 on Cellular Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways modulated by MM-401, a potent and selective small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase. By disrupting the crucial interaction between MLL1 and WDR5, MM-401 offers a promising therapeutic strategy for MLL-rearranged leukemias. This document summarizes key quantitative data, details experimental methodologies, and visualizes the affected signaling cascades to facilitate a comprehensive understanding of MM-401's mechanism of action.

Core Mechanism of Action

MM-401 functions by specifically targeting the MLL1 complex, a key epigenetic regulator. It competitively binds to the WDR5 protein, a critical component of the MLL1 core complex, thereby preventing the assembly and enzymatic activity of the MLL1 methyltransferase.[1][2] This inhibition is highly specific to MLL1 and does not significantly affect other MLL family histone methyltransferases.[2] The primary consequence of MLL1 inhibition by MM-401 is the suppression of H3K4 methylation, a histone mark essential for the transcriptional activation of genes implicated in leukemogenesis, such as the HOX gene clusters.[1]

Quantitative Analysis of MM-401 Activity

The following tables summarize the key in vitro and cellular potency of MM-401.

| Parameter | Value | Assay Type | Reference |

| MLL1 Activity IC50 | 0.32 µM | Biochemical Assay | [1] |

| WDR5-MLL1 Interaction IC50 | 0.9 nM | Competitive Fluorescence Polarization | [1][3] |

| WDR5 Binding Ki | < 1 nM | Biochemical Assay | [1] |

Table 1: In Vitro Potency of MM-401

| Cell Line | Parameter | Value | Duration | Reference |

| MLL-AF9 | H3K4 Methylation Inhibition | Effective at 20 µM | 48 hours | [1] |

| MLL-AF9 | Growth Inhibition | Concentration-dependent | 48 hours | [1] |

Table 2: Cellular Activity of MM-401

Cellular Pathways Modulated by MM-401

Treatment with MM-401 profoundly impacts several interconnected cellular pathways, ultimately leading to the selective inhibition of MLL-rearranged leukemia cell proliferation.

Cell Cycle Regulation

MM-401 induces a significant G1/S phase cell cycle arrest in MLL-rearranged leukemia cells in a concentration-dependent manner.[1][2] This is consistent with the known role of MLL1 in promoting cell cycle progression. The inhibition of MLL1 leads to the downregulation of key cell cycle regulators.

Figure 1: MM-401 Induced G1/S Cell Cycle Arrest

Apoptosis Induction

MM-401 treatment leads to the induction of apoptosis, or programmed cell death, specifically in MLL leukemia cells.[1][2] This is achieved through the downregulation of key anti-apoptotic genes, such as Bcl-2, which are direct targets of the MLL1 complex.[2]

Figure 2: MM-401 Mediated Apoptosis Induction

Myeloid Differentiation

A hallmark of MLL-rearranged leukemia is a block in cellular differentiation. MM-401 treatment promotes the myeloid differentiation of leukemic blasts.[2] Transcriptomic analysis has shown that MM-401 upregulates genes associated with the development and activation of mature myeloid cells, such as macrophages and neutrophils.[2]

Downregulation of Oncogenic Gene Expression

MM-401 treatment leads to a global change in the transcriptome of MLL-rearranged leukemia cells, which closely mimics the effects of MLL1 gene deletion.[2] Key oncogenic targets of MLL1, including MYC and HOXA9/10, are significantly downregulated upon MM-401 treatment.[1][2][4]

Figure 3: MM-401 and Oncogene Expression

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of MM-401.

Cell Viability and Growth Inhibition Assays

-

Principle: To determine the effect of MM-401 on the proliferation of leukemia cells.

-

Method: MLL-rearranged leukemia cell lines (e.g., MLL-AF9) and control cell lines are seeded in 96-well plates and treated with increasing concentrations of MM-401 for a specified period (e.g., 48 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis

-

Principle: To analyze the distribution of cells in different phases of the cell cycle following MM-401 treatment.

-

Method: Cells are treated with MM-401 for a defined period. Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

-

Principle: To detect and quantify apoptotic cells after MM-401 treatment.

-

Method: A common method is Annexin V and PI co-staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Western Blotting for Histone Methylation

-

Principle: To assess the levels of specific histone modifications, such as H3K4 methylation, in cells treated with MM-401.

-

Method: Cells are lysed, and histones are extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against different methylation states of H3K4 (e.g., H3K4me1, H3K4me2, H3K4me3) and a control antibody (e.g., total H3). The signal is detected using chemiluminescence or fluorescence.

Gene Expression Analysis (RNA-Sequencing and qRT-PCR)

-

Principle: To identify and quantify changes in gene expression in response to MM-401 treatment.

-

Method: RNA is extracted from MM-401-treated and control cells. For RNA-sequencing, the RNA is converted to cDNA, sequenced, and the reads are aligned to a reference genome to determine the expression levels of all genes. For quantitative real-time PCR (qRT-PCR), specific genes of interest (e.g., MYC, HOXA9, Bcl-2) are reverse transcribed to cDNA and amplified using gene-specific primers and a fluorescent dye to quantify the amount of amplified product in real-time.

Figure 4: General Experimental Workflow

Conclusion

MM-401 represents a targeted therapeutic approach that leverages a deep understanding of the epigenetic dependencies of MLL-rearranged leukemias. By disrupting the MLL1-WDR5 interaction, MM-401 effectively inhibits H3K4 methylation, leading to cell cycle arrest, apoptosis, and myeloid differentiation. The detailed analysis of its impact on cellular pathways provides a solid foundation for its continued development as a potential treatment for this aggressive malignancy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MM-401 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Molecular Pathways: Metabolic control of histone methylation and gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MM-401 on Gene Expression in Leukemia Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3 lysine 4 (H3K4) methyltransferase.[1][2] In preclinical studies, MM-401 has demonstrated significant anti-leukemic activity, particularly in MLL-rearranged (MLL-r) leukemias, by inducing cell cycle arrest, apoptosis, and myeloid differentiation.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms of MM-401, its impact on gene expression profiles in leukemia cells, and detailed protocols for key experimental assays used to characterize its activity.

Introduction: Targeting the MLL1 Complex in Leukemia

The MLL1 protein is a critical epigenetic regulator that plays a central role in hematopoiesis. Chromosomal translocations involving the MLL1 gene are common drivers of aggressive acute leukemias in both infants and adults. These translocations result in the formation of oncogenic MLL fusion proteins that aberrantly activate target genes, leading to leukemogenesis. The histone methyltransferase activity of the MLL1 complex is essential for this process, making it a prime therapeutic target.

MM-401 was developed as a specific inhibitor of the MLL1 methyltransferase activity. It functions by disrupting the crucial protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex required for its catalytic function.[1] This targeted inhibition leads to a cascade of downstream effects, ultimately suppressing the leukemic phenotype.

Mechanism of Action of MM-401

MM-401's primary mechanism of action is the specific inhibition of the MLL1 histone methyltransferase. This is achieved by blocking the interaction between MLL1 and WDR5.[1] The inhibition of this interaction prevents the proper assembly and function of the MLL1 core complex, leading to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes.

Signaling Pathway of MM-401 Action

Caption: Mechanism of MM-401 action on the MLL1 signaling pathway.

Quantitative Analysis of MM-401 Activity

The efficacy of MM-401 has been quantified through various in vitro assays, demonstrating its potent and selective activity against MLL-rearranged leukemia cells.

Table 1: In Vitro Inhibitory Activity of MM-401

| Assay | Parameter | Value | Reference |

| MLL1 H3K4 Methyltransferase Activity | IC50 | 0.32 µM | [1] |

| WDR5-MLL1 Interaction | IC50 | 0.9 nM | [1] |

Table 2: Cellular Activity of MM-401 in Leukemia Cell Lines

| Cell Line | Genotype | Parameter | Value | Reference |

| MLL-AF9 | MLL-rearranged | GI50 | Not explicitly stated | [1] |

| MOLM-13 | MLL-AF9 | Not specified | Not specified | |

| MV4-11 | MLL-AF4 | Not specified | Not specified | |

| Non-MLL Leukemia | e.g., U937 | GI50 | Significantly higher than MLL-r cells | [1] |

Impact of MM-401 on Gene Expression

Transcriptome analysis via RNA sequencing (RNA-seq) has revealed that MM-401 treatment induces gene expression changes that closely mimic the effects of MLL1 deletion in MLL-AF9 leukemia cells.[1] This confirms that the primary cellular effects of MM-401 are mediated through the inhibition of the MLL1-dependent transcriptional program.

Table 3: Key Target Genes Downregulated by MM-401 in MLL-AF9 Leukemia Cells

| Gene | Function | Fold Change (vs. Control) | p-value | Reference |

| HOXA9 | Homeobox transcription factor, critical for leukemogenesis | Significantly decreased | <0.05 | [1] |

| HOXA10 | Homeobox transcription factor | Significantly decreased | <0.05 | [1] |

| MEIS1 | Homeobox transcription factor, HOX cofactor | Significantly decreased | Not specified | |

| MYC | Oncogenic transcription factor, cell cycle progression | Significantly decreased | Not specified | |

| BCL2 | Anti-apoptotic protein | Significantly decreased | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of MM-401.

Cell Viability Assay

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of MM-401.

-

Cell Culture: Leukemia cell lines (e.g., MLL-AF9, MOLM-13, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: MM-401 is serially diluted and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of MM-401 and fitting the data to a sigmoidal dose-response curve.

Western Blot for H3K4 Methylation

This protocol is used to assess the effect of MM-401 on global levels of H3K4 methylation.

-

Cell Treatment and Lysis: Leukemia cells are treated with MM-401 or vehicle control for 48-72 hours. Cells are then harvested and lysed using a whole-cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: The band intensities are quantified using image analysis software, and the levels of methylated H3K4 are normalized to total Histone H3.

Cell Cycle Analysis

This protocol is used to determine the effect of MM-401 on cell cycle distribution.

-

Cell Treatment: Leukemia cells are treated with increasing concentrations of MM-401 or vehicle control for 24-48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Fixed cells are stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Apoptosis Assay

This protocol is used to quantify the induction of apoptosis by MM-401.

-

Cell Treatment: Leukemia cells are treated with various concentrations of MM-401 or vehicle control for 48 hours.

-

Staining: Cells are harvested and washed with cold PBS. The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour of staining.

-

Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is quantified using flow cytometry analysis software.

Experimental and Logical Workflow Diagrams

General Experimental Workflow for MM-401 Characterization

Caption: A generalized workflow for the preclinical evaluation of MM-401.

Conclusion

MM-401 represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its specific mechanism of action, which involves the disruption of the MLL1-WDR5 interaction, leads to the inhibition of the MLL1-dependent leukemogenic gene expression program. This results in potent anti-proliferative and pro-apoptotic effects in MLL-rearranged leukemia cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the in vivo efficacy and safety of MM-401 is warranted to advance this targeted therapy towards clinical application.

References

The Core Mechanism of MM-401: A Technical Guide to its Induction of Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 is a potent and specific small molecule inhibitor of the mixed-lineage leukemia 1 (MLL1) protein, a histone H3 lysine 4 (H3K4) methyltransferase.[1][2] MLL1 is a critical regulator of gene expression, and its aberrant activity is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements.[1] This technical guide provides an in-depth overview of the core mechanism by which MM-401 induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanism of Action of MM-401

MM-401 functions by disrupting the crucial interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[2] WDR5 is a core component of the MLL1 complex and is essential for its histone methyltransferase activity. By binding to WDR5, MM-401 allosterically inhibits MLL1's ability to methylate H3K4, leading to a downstream cascade of events that culminate in cell cycle arrest and apoptosis.[1][2]

Quantitative Data on MM-401 Activity

The efficacy of MM-401 has been demonstrated in various MLL-rearranged leukemia cell lines. The following table summarizes key quantitative data from preclinical studies.

| Cell Line | MLL Fusion | GI50 (μM) of MM-401 | IC50 (μM) of MM-401 (MLL1 activity) | Reference |

| MV4;11 | MLL-AF4 | Not specified | 0.32 | [2] |

| MOLM-13 | MLL-AF9 | Not specified | Not specified | [1] |

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biochemical function by 50%.

Signaling Pathway of MM-401-Induced Apoptosis

The inhibition of the MLL1-WDR5 interaction by MM-401 triggers a series of events that ultimately lead to programmed cell death. The precise downstream signaling cascade is an active area of research, but the available evidence points towards the involvement of the intrinsic apoptotic pathway.

Caption: Signaling pathway of MM-401-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of MM-401 on cancer cells.

Cell Culture

-

Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and non-MLL leukemia cell lines (e.g., K562, HL60) as controls.[1]

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

MM-401 (dissolved in DMSO)

-

-

Procedure:

-

Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Treat cells with varying concentrations of MM-401 (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for 24-48 hours.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Caption: Experimental workflow for apoptosis assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

-

Reagents:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

PBS

-

MM-401

-

-

Procedure:

-

Treat cells with MM-401 as described in the apoptosis assay.

-

Harvest and wash cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Reagents:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with MM-401 and prepare cell lysates using RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Caption: Western blot experimental workflow.

Conclusion

MM-401 represents a promising therapeutic strategy for MLL-rearranged leukemias by specifically targeting the MLL1-WDR5 interaction. This targeted inhibition leads to a cascade of events, including the downregulation of key survival proteins like Bcl-2 and Myc, ultimately inducing cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of MM-401 and to explore its full therapeutic potential.

References

- 1. Histone Methylase MLL1 plays critical roles in tumor growth and angiogenesis and its knockdown suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Methyltransferase MLL1 Mediates Oxidative Stress and Apoptosis upon Deoxynivalenol Exposure in the Intestinal Porcine Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Control of MM-NC-401: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, the development of highly specific and potent inhibitors is paramount. MM-401 has emerged as a significant small molecule inhibitor targeting the interaction between the core components of the Mixed-Lineage Leukemia 1 (MLL1) complex, specifically the WD40 repeat-containing protein 5 (WDR5) and the MLL1 protein itself. The therapeutic potential of MM-401 lies in its ability to disrupt the histone methyltransferase (HMT) activity of the MLL1 complex, which is aberrantly regulated in various cancers, most notably in MLL-rearranged leukemias.

A critical aspect of validating the on-target effects of a chiral molecule like MM-401 is the use of an enantiomeric control. MM-NC-401, the enantiomer of MM-401, serves as this crucial negative control. Possessing identical physicochemical properties but a different stereochemical arrangement, MM-NC-401 is designed to be biologically inactive against the intended target. This technical guide provides an in-depth overview of MM-NC-401 as an enantiomer control, presenting comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concept: The Stereospecific Inhibition of the MLL1-WDR5 Interaction

The MLL1 complex is a key epigenetic regulator responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark predominantly associated with active gene transcription. The interaction between MLL1 and WDR5 is essential for the stability and catalytic activity of the complex. MM-401 was designed to competitively inhibit this protein-protein interaction, thereby preventing H3K4 methylation and suppressing the expression of MLL1 target genes, such as the HOX gene clusters, which are critical for the proliferation of MLL-rearranged leukemia cells.

The inhibitory activity of MM-401 is highly stereospecific. While MM-401 potently binds to WDR5 and disrupts its interaction with MLL1, its enantiomer, MM-NC-401, is unable to engage the target effectively. This stark difference in biological activity underscores the precise molecular recognition required for inhibition and validates that the observed cellular effects of MM-401 are a direct consequence of targeting the MLL1-WDR5 axis.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of MM-401 and its inactive enantiomer, MM-NC-401.

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| MM-401 | WDR5-MLL1 Interaction | Fluorescence Polarization | 0.9 nM | [1] | |

| MM-NC-401 | WDR5-MLL1 Interaction | Fluorescence Polarization | > 100 µM | [1] | |

| MM-401 | MLL1 HMT Activity | In Vitro HMT Assay | 0.32 µM | [1] | |

| MM-NC-401 | MLL1 HMT Activity | In Vitro HMT Assay | No inhibition up to 250 µM | [1] | |

| MM-401 | WDR5 Binding | BioLayer Interferometry | < 1 nM | [1] | |

| MM-NC-401 | WDR5 Binding | BioLayer Interferometry | > 10 µM | [1] |

Table 1: Biochemical and Binding Affinity Data.

| Cell Line | Compound | Assay Type | Endpoint | Concentration | Result | Reference |

| MLL-AF9 | MM-401 | Cell Viability (CellTiter-Glo) | Growth Inhibition | 10, 20, 40 µM | Dose-dependent inhibition | [2] |

| MLL-AF9 | MM-NC-401 | Cell Viability (CellTiter-Glo) | Growth Inhibition | 40 µM | No significant inhibition | [2] |

| MLL-AF9 | MM-401 | Apoptosis Assay | Apoptosis Induction | 20, 40 µM | Specific induction of apoptosis | [2] |

| MLL-AF9 | MM-401 | Cell Cycle Analysis | Cell Cycle Arrest | 10, 20, 40 µM | Dose-dependent G1/S arrest | [2] |

| MLL-AF9 | MM-401 | Gene Expression (RT-PCR) | Hoxa9, Hoxa10 expression | 20 µM | Dramatic decrease in expression | [2] |

Table 2: Cellular Activity Data.

Signaling Pathway and Experimental Workflows

MLL1 Signaling Pathway and Point of Inhibition

Caption: MLL1 complex-mediated H3K4 methylation and its inhibition by MM-401.

Experimental Workflow for Comparative Analysis

Caption: Workflow for comparing the biochemical and cellular activities of MM-401 and MM-NC-401.

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from methodologies used to assess the activity of MLL1 inhibitors.[3]

Objective: To determine the IC50 values of MM-401 and MM-NC-401 for the inhibition of MLL1 enzymatic activity.

Materials:

-

Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, RBBP5, DPY30)

-

Histone H3 substrate (recombinant or as part of nucleosomes)

-

S-adenosyl-L-[methyl-³H]-methionine (SAM)

-

HMT assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)

-

MM-401 and MM-NC-401 dissolved in DMSO

-

Scintillation counter and vials

-

SDS-PAGE apparatus and reagents

Procedure:

-

Prepare serial dilutions of MM-401 and MM-NC-401 in HMT assay buffer. The final DMSO concentration should be kept constant across all reactions (e.g., <1%).

-

In a microcentrifuge tube on ice, set up the HMT reactions. For a 20 µL reaction, combine:

-

10 µL of 2x HMT buffer

-

1 µL of S-adenosyl-L-[methyl-³H]-methionine

-

Histone H3 substrate (e.g., 1 µg)

-

MLL1 complex (e.g., 0.3 µM)

-

Diluted compound or DMSO vehicle control

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate the reactions at room temperature for 1 hour.

-

Stop the reactions by adding 20 µL of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the methylated histones by fluorography or quantify the incorporation of the radiolabel by spotting the reaction mixture onto filter paper, washing, and measuring radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the manufacturer's instructions and its application in studies with MM-401.[2]

Objective: To assess the effect of MM-401 and MM-NC-401 on the proliferation of MLL-rearranged leukemia cells.

Materials:

-

MLL-AF9 cells

-

Complete culture medium

-

MM-401 and MM-NC-401 dissolved in DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MLL-AF9 cells in opaque-walled 96-well plates at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium per well.

-

Prepare serial dilutions of MM-401 and MM-NC-401 in culture medium. Add the diluted compounds or DMSO vehicle control to the wells.

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the DMSO-treated control and generate dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation (ChIP) Assay

This is a generalized protocol for ChIP, which would be followed by qPCR to analyze the occupancy of MLL1 at specific gene promoters.

Objective: To determine if MM-401 treatment leads to the displacement of the MLL1 complex from target gene promoters.

Materials:

-

MLL-AF9 cells treated with MM-401, MM-NC-401, or DMSO

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Antibody against MLL1 (N-terminus) or a relevant complex component (e.g., WDR5)

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Primers for qPCR targeting known MLL1 target gene promoters (e.g., HOXA9) and a negative control region.

Procedure:

-

Cross-link protein-DNA complexes in treated MLL-AF9 cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody against MLL1 or with normal IgG.

-

Capture the antibody-chromatin complexes by adding Protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

-

Perform qPCR using primers for target gene promoters to quantify the amount of immunoprecipitated DNA. The results are typically expressed as a percentage of the input DNA.

Conclusion

MM-NC-401 is an indispensable tool for the rigorous investigation of the biological activities of MM-401. The comprehensive data clearly demonstrate that the inhibitory effects of MM-401 on the MLL1 complex and on MLL-rearranged leukemia cells are stereospecific. The lack of activity of MM-NC-401 in biochemical and cellular assays provides strong evidence that the observed phenotype of MM-401 treatment is due to on-target inhibition of the MLL1-WDR5 interaction. For researchers in the field of epigenetics and drug development, the use of MM-NC-401 as a negative control is essential for validating experimental results and for the continued development of this class of inhibitors.

References

The Role of MM-401 in Myeloid Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-401 is a potent and specific small-molecule inhibitor of the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5). This interaction is crucial for the catalytic activity of the MLL1 methyltransferase complex, which plays a critical role in the pathogenesis of MLL-rearranged (MLL-r) acute leukemias. By disrupting the MLL1-WDR5 complex, MM-401 effectively inhibits the H3K4 methyltransferase activity of MLL1, leading to a cascade of cellular events that culminate in the induction of myeloid differentiation, cell cycle arrest, and apoptosis in MLL-r leukemia cells. This technical guide provides an in-depth overview of the mechanism of action of MM-401, detailed experimental protocols for its characterization, a compilation of quantitative data, and a visualization of the key signaling pathways and experimental workflows.

Introduction

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring rearrangements of the MLL1 gene are aggressive hematological malignancies with a generally poor prognosis. The resulting MLL fusion proteins are potent oncogenes that drive leukemogenesis by aberrantly regulating the expression of target genes, including the HOX gene clusters, which are critical for hematopoietic stem cell self-renewal and differentiation. The catalytic activity of both wild-type MLL1 and MLL fusion proteins is dependent on the formation of a core complex with several other proteins, of which the interaction with WDR5 is indispensable.[1]

MM-401 was developed as a peptidomimetic to specifically target the MLL1-WDR5 interface.[1] Its mechanism of action offers a targeted therapeutic strategy for MLL-r leukemias by aiming to reverse the differentiation block that is a hallmark of these diseases. This guide will delve into the technical details of MM-401's function and provide the necessary information for researchers to investigate its effects on myeloid differentiation.

Mechanism of Action of MM-401

MM-401 is a macrocyclic peptidomimetic that was designed to mimic the "Win" (WDR5 interaction) motif of MLL1, which is the primary binding site for WDR5.[2][3] By competitively binding to a well-defined pocket on WDR5, MM-401 effectively displaces MLL1 from the core complex, leading to the inhibition of its histone H3 lysine 4 (H3K4) methyltransferase activity.[1] This inhibition of H3K4 methylation at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, results in their transcriptional downregulation.[4] The suppression of these key leukemogenic drivers lifts the block on hematopoietic differentiation, prompting the leukemia cells to enter a myeloid differentiation program.

Quantitative Data

The efficacy of MM-401 has been quantified in various MLL-rearranged and non-MLL-rearranged leukemia cell lines. The following tables summarize the key in vitro data.

Table 1: In Vitro Inhibitory Activity of MM-401

| Parameter | Value | Reference |

| WDR5 Binding Affinity (Ki) | < 1 nM | [5] |

| WDR5-MLL1 Interaction IC50 | 0.9 nM | [5] |

| MLL1 HMT Activity IC50 | 0.32 µM | [5] |

Table 2: Growth Inhibition (GI50) of MM-401 in Leukemia Cell Lines

| Cell Line | MLL Fusion | Type | GI50 (µM) | Reference |

| MOLM-13 | MLL-AF9 | AML | ~10 | [1] |

| MV4-11 | MLL-AF4 | AML | ~15 | [1] |

| KOPN8 | MLL-ENL | ALL | ~20 | [1] |

| THP-1 | MLL-AF9 | AML | Not specified, but sensitive | [6] |

| K562 | None (BCR-ABL) | CML | No inhibition | [1] |

| HL-60 | None | AML | No inhibition | [1] |

| U937 | None | AML | No inhibition | [1] |